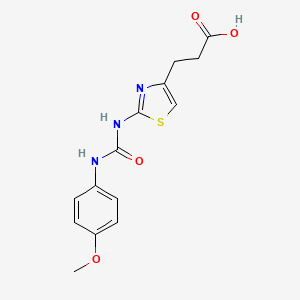

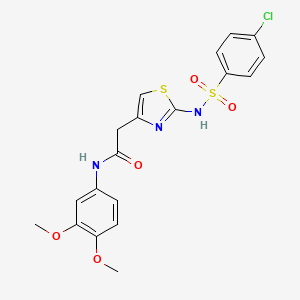

3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid” is a chemical compound with a unique structure. It finds applications in various scientific research, ranging from drug development to material synthesis. Thiazoles, which are important components of this compound, are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

Thiazole derivatives, including the one , have been synthesized with variable substituents as target structures, and their biological activities have been evaluated . A series of thiazol-urea derivatives containing hydrophilic side moiety were designed and synthesized, aiming to improve the druggability of target compounds .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The variation of substituents at the 3 and 5 positions of the phenyl group has only a negligible effect . Activation of position 3 with 2-methoxy group turns out to be less than the activation of position 4 with 5-methoxy group, which is not conjugated with 1,2,3-thiadiazole moiety .Applications De Recherche Scientifique

Integrin Antagonism

A study by Duplantier et al. (2001) explored isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent antagonists of the α4β1 integrin. This included compounds like 3-[3-(1-{2-[3-methoxy-4-(3-o-tolyl-ureido)-phenyl]-acetylamino}-3-methyl-butyl)-isoxazol-5-yl]-propionic acid, demonstrating efficacy in allergic mouse models when delivered systemically (Duplantier et al., 2001).

Urease Inhibition

Nazir et al. (2018) discussed the synthesis of various compounds, including those with structural similarities to 3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid. These molecules showed potent in vitro inhibitory potential against the urease enzyme, suggesting their relevance in therapeutic applications (Nazir et al., 2018).

Antimicrobial Evaluation

In the study by Noolvi et al. (2016), 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and exhibited significant antimicrobial activities against various microbial strains. This underscores the potential of related compounds in antimicrobial research (Noolvi et al., 2016).

Polymer Modification for Medical Applications

Aly and El-Mohdy (2015) investigated radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including those structurally similar to this compound. The modified polymers displayed increased thermal stability and promising biological activities, suggesting applications in medical fields (Aly & El-Mohdy, 2015).

Anticancer Activity

Lu et al. (2009) discovered 4-substituted methoxybenzoyl-aryl-thiazoles, structurally related to the compound , as novel anticancer agents. These compounds showed improved antiproliferative activity against melanoma and prostate cancer cells and inhibited tubulin polymerization (Lu et al., 2009).

Mécanisme D'action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to different outcomes depending on the specific derivative and target . For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole, a component of this compound, in water, alcohol, and ether, as well as its sparing solubility in organic solvents and dyes, may influence its bioavailability .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the solvent environment .

Orientations Futures

Thiazoles have been the focus of considerable research in recent years, especially 4-phenylthiazol derivatives have been reported to inhibit cancer cell proliferation, migration and invasion through a variety of mechanisms and druggable targets . This suggests that “3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid” and similar compounds could have potential applications in the development of new drugs and therapies.

Propriétés

IUPAC Name |

3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-21-11-5-2-9(3-6-11)15-13(20)17-14-16-10(8-22-14)4-7-12(18)19/h2-3,5-6,8H,4,7H2,1H3,(H,18,19)(H2,15,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLLJLRNCPUMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2934429.png)

![1-Methyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2934430.png)

![6-(4-Chlorophenyl)-2-[1-(1,2-dimethylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2934431.png)

![1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2934438.png)

![1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2934440.png)

![(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol](/img/structure/B2934443.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B2934450.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2934451.png)